molecular formula C18H21N3O B11568531 5,5-dimethyl-3-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]amino}cyclohex-2-en-1-one

5,5-dimethyl-3-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]amino}cyclohex-2-en-1-one

Cat. No.: B11568531
M. Wt: 295.4 g/mol
InChI Key: QEGSHOVKBNEJAD-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]amino}cyclohex-2-en-1-one is a complex organic compound with a unique structure that combines a cyclohexene ring, a pyrazole moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]amino}cyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the pyrazole moiety, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in inflammation and cancer.

Medicine

    Drug Development: It is being explored as a lead compound for the development of new pharmaceuticals, especially for anti-inflammatory and anticancer drugs.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved can include inhibition of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one
  • 5,5-dimethyl-3-(4-methylphenyl)-cyclohex-2-en-1-one
  • 3-formyl-5,5-dimethyl-2-cyclohexen-1-one

Uniqueness

The uniqueness of 5,5-dimethyl-3-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]amino}cyclohex-2-en-1-one lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrazole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and a promising candidate in drug development.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

5,5-dimethyl-3-[[5-(4-methylphenyl)-1H-pyrazol-3-yl]amino]cyclohex-2-en-1-one

InChI

InChI=1S/C18H21N3O/c1-12-4-6-13(7-5-12)16-9-17(21-20-16)19-14-8-15(22)11-18(2,3)10-14/h4-9H,10-11H2,1-3H3,(H2,19,20,21)

InChI Key

QEGSHOVKBNEJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)NC3=CC(=O)CC(C3)(C)C

Origin of Product

United States

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